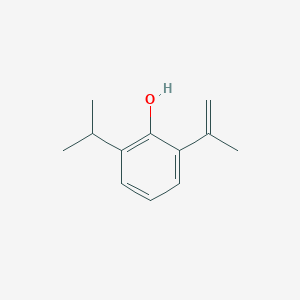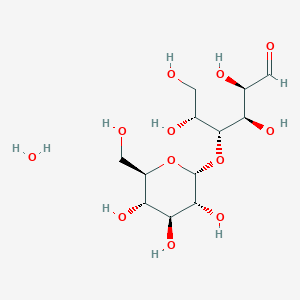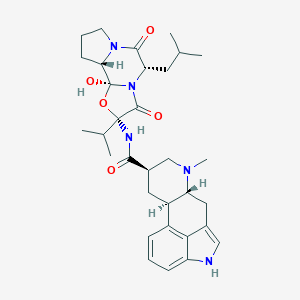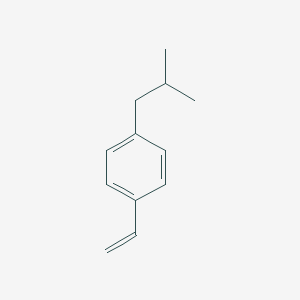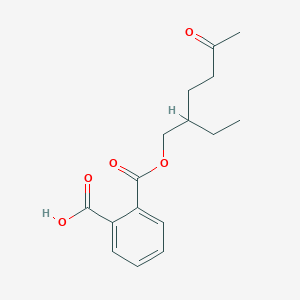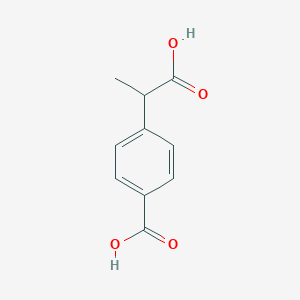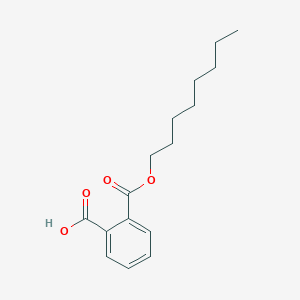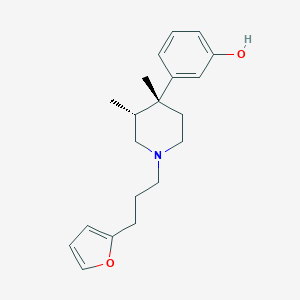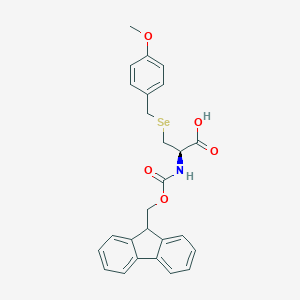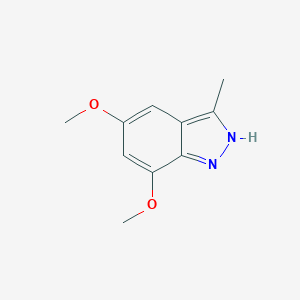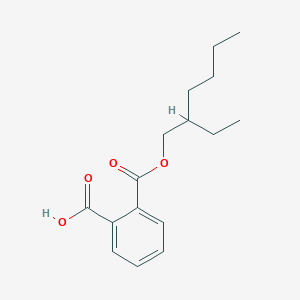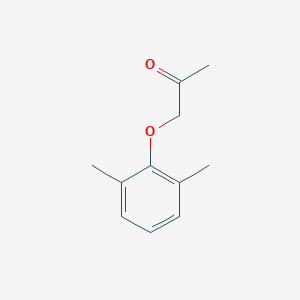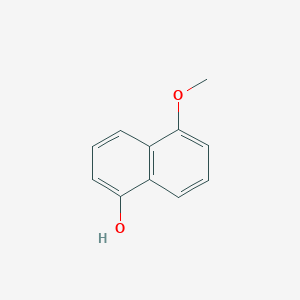
5-Méthoxynaphtalène-1-ol
Vue d'ensemble
Description
5-Methoxynaphthalen-1-ol, also known as 5-methoxy-1-naphthol, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the fifth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. This compound is a pale-yellow to yellow-brown solid and is used in various organic synthesis processes .
Applications De Recherche Scientifique
5-Methoxynaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Analyse Biochimique
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions
Cellular Effects
It is known that the compound can have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1,5-dihydroxynaphthalene. This process typically uses dimethyl sulfate as the methylating agent in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, often under nitrogen protection, and at controlled temperatures to ensure the desired product is obtained .
For example, one method involves dissolving 1,5-dihydroxynaphthalene in acetone, adding potassium carbonate, and then slowly adding dimethyl sulfate while maintaining the temperature below 25°C. The mixture is stirred overnight, and the product is isolated by filtration and crystallization.
Industrial Production Methods
Industrial production of 5-Methoxynaphthalen-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and other separation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions adjacent to the hydroxyl and methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalenes.
Mécanisme D'action
The mechanism of action of 5-Methoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play crucial roles in its reactivity and interaction with biological molecules. For instance, the compound can form hydrogen bonds and undergo proton transfer reactions, which are essential for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxynaphthalen-1-ol
- 2,6-Di-tert-butylnaphthalene-1,5-diol
- 1-Methoxy-6-naphthol
Uniqueness
5-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxyl groups on the naphthalene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its unique structure also contributes to its potential biological activities, distinguishing it from other naphthalene derivatives .
Propriétés
IUPAC Name |
5-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPYTDCBHITRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453781 | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-80-5 | |
| Record name | 5-Methoxy-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Q1: How was 5-Methoxynaphthalen-1-ol isolated and identified in this research?
A: Researchers in Sri Lanka isolated 5-Methoxynaphthalen-1-ol from the endophytic fungus Daldinia eschscholzii, which was found residing within the lichen species Parmotrema sp. [] They cultivated the fungus on a large scale and then extracted the bioactive compounds using ethyl acetate. After confirming the crude extract's radical scavenging activity, they employed a series of purification techniques - including solvent partitioning, silica gel column chromatography, Sephadex column chromatography, and preparative thin-layer chromatography (TLC) - to isolate 5-Methoxynaphthalen-1-ol. [] Its structure was elucidated using a combination of spectroscopic techniques, specifically 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. []
Q2: What was the significance of the radical scavenging activity exhibited by 5-Methoxynaphthalen-1-ol?
A: 5-Methoxynaphthalen-1-ol displayed remarkable radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [] Notably, its antioxidant potency, measured by its IC50 value (the concentration required to scavenge 50% of DPPH radicals), surpassed that of the standard antioxidant Butylated Hydroxytoluene (BHT). [] This finding highlights the potential of 5-Methoxynaphthalen-1-ol as a natural antioxidant, warranting further investigation into its potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
